

ATTO 594 for dSTORM and PALM Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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Introduction

ATTO 594, a fluorescent dye belonging to the rhodamine family, has emerged as a valuable tool for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Photoactivated Localization Microscopy (PALM).^{[1][2][3][4][5][6]} Its characteristic features include strong absorption, high fluorescence quantum yield, excellent photostability, and high water solubility, making it highly suitable for single-molecule detection applications.^{[4][7][8]} This document provides detailed application notes and protocols for utilizing **ATTO 594** in dSTORM and PALM imaging, enabling researchers to achieve high-quality super-resolution images.

ATTO 594's photophysical properties make it a robust fluorophore for demanding imaging conditions.^{[7][8]} Its excitation and emission maxima are well-suited for common laser lines used in super-resolution microscopy.^[6] Furthermore, its hydrophilic nature is advantageous for labeling biological molecules in aqueous environments.^{[1][8]}

Data Presentation

Table 1: Spectroscopic Properties of ATTO 594

Property	Value	Reference
Excitation Maximum (λ_{ex})	601 nm	[3]
Emission Maximum (λ_{em})	627 nm	[3]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.85	[3]
Fluorescence Lifetime (τ)	3.9 ns	[3]

Table 2: Recommended Starting Conditions for ATTO 594 dSTORM

Parameter	Recommendation	Notes
Laser Line	594 nm or 561 nm	ATTO 594 can be efficiently excited by both laser lines.
Excitation Power Density	1 - 5 kW/cm ²	Start at the lower end and increase gradually to achieve optimal blinking.
Imaging Buffer	MEA-based buffer with oxygen scavenging system (GLOX)	A common and effective buffer for rhodamine dyes. See Protocol 2 for recipe.
Thiol Concentration (MEA)	10-100 mM	Higher concentrations can increase off-switching rates. Optimization may be required.
Camera Exposure Time	10 - 50 ms	Adjust based on the blinking rate and signal-to-noise ratio.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with ATTO 594

ATTO 594 is available with different reactive groups for covalent labeling of target proteins. The two most common forms are NHS-ester for labeling primary amines (e.g., lysine residues) and maleimide for labeling free thiols (e.g., cysteine residues).[1][9]

1A: Labeling with **ATTO 594** NHS-ester[10][11][12][13]

- **Protein Preparation:** Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS.
- **Dye Preparation:** Immediately before use, dissolve **ATTO 594** NHS-ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add the dissolved **ATTO 594** NHS-ester to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. Incubate for 1 hour at room temperature, protected from light.
- **Purification:** Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis. For the highly hydrophilic **ATTO 594**, a longer gel filtration column may be necessary for optimal separation.[1]

1B: Labeling with **ATTO 594** Maleimide[9][14]

- **Protein Preparation:** Dissolve the protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS). If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
- **Dye Preparation:** Immediately before use, dissolve **ATTO 594** maleimide in anhydrous DMSO or DMF.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
- **Quenching (Optional):** Add a low molecular weight thiol (e.g., glutathione) to consume excess maleimide.

- Purification: Separate the labeled protein from free dye using a size-exclusion chromatography column or dialysis.

Protocol 2: Sample Preparation and dSTORM Imaging of ATTO 594-labeled Samples

This protocol outlines the general steps for preparing and imaging cells labeled with **ATTO 594** for dSTORM.

- Cell Culture and Fixation:
 - Culture cells on high-precision glass coverslips (#1.5H).
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
- Permeabilization (for intracellular targets):
 - Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Blocking:
 - Block non-specific binding sites by incubating with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
- Immunolabeling:
 - Incubate with the primary antibody targeting the protein of interest for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the **ATTO 594**-conjugated secondary antibody for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- dSTORM Imaging Buffer Preparation (MEA/GLOX):[\[2\]](#)[\[15\]](#)[\[16\]](#)

- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.
- GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 μ L of catalase (17 mg/mL) in 200 μ L of Buffer A. This solution can be stored at 4°C for up to two weeks.
- 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5. This stock can be stored at 4°C for up to two weeks or at -20°C for longer periods.[2]
- Final Imaging Buffer: Immediately before imaging, mix 620 μ L of Buffer B with 70 μ L of 1 M MEA and 7 μ L of GLOX solution.
- dSTORM Imaging:
 - Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
 - Add the freshly prepared dSTORM imaging buffer.
 - Illuminate the sample with a 594 nm or 561 nm laser at a power density of 1-5 kW/cm².
 - Acquire a series of images (typically 10,000-50,000 frames) with an exposure time of 10-50 ms.

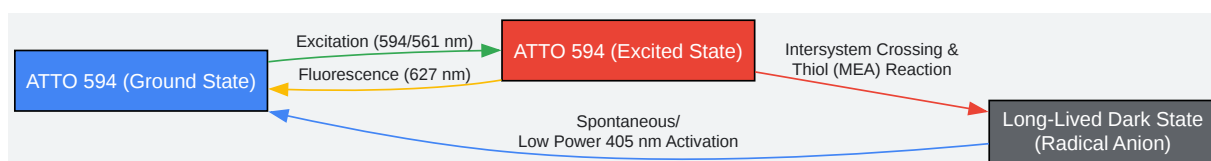
Protocol 3: PALM Imaging using ATTO 594 with Self-Labeling Tags (SNAP-tag®/HaloTag®)

For PALM imaging of genetically encoded proteins, self-labeling tags such as SNAP-tag® or HaloTag® can be utilized in conjunction with **ATTO 594** substrates.

- Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a SNAP-tag® or HaloTag®.
- Cell Culture: Culture the transfected cells on high-precision glass coverslips.
- Labeling:

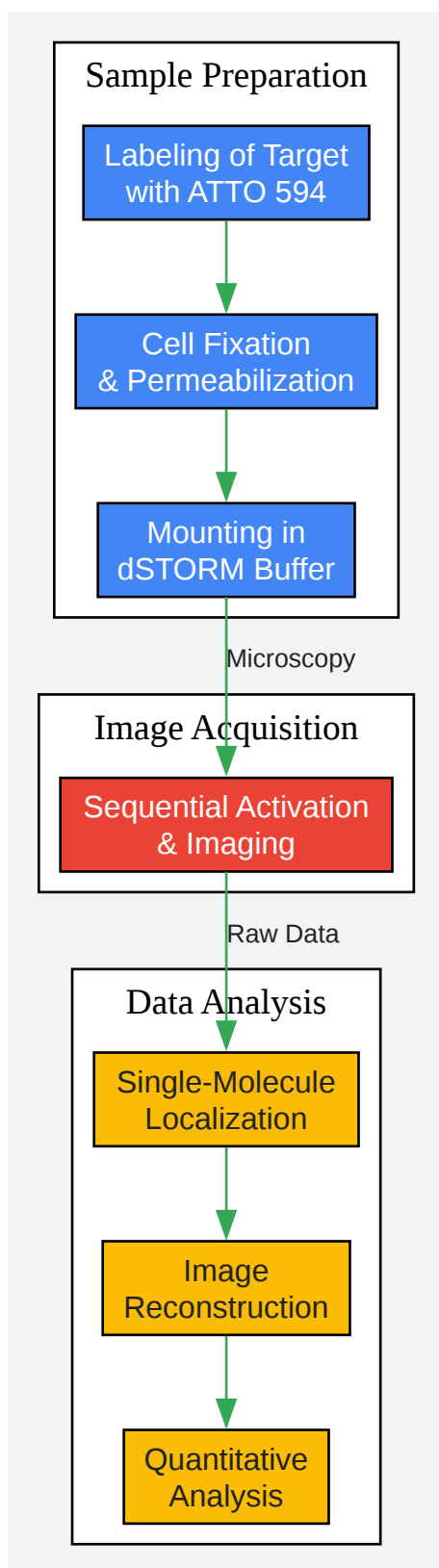
- Prepare a staining solution of the **ATTO 594**-SNAP/Halo substrate (typically 0.1-1 μM) in pre-warmed cell culture medium.[17][18]
- Incubate the cells with the staining solution for 30 minutes under optimal growth conditions.[17]
- Wash the cells extensively with fresh medium to remove unbound dye.
- Fixation and Imaging:
 - Fix the cells as described in Protocol 2 (Step 1).
 - Prepare the dSTORM imaging buffer as described in Protocol 2 (Step 5).
 - Perform imaging as described in Protocol 2 (Step 6).

Mandatory Visualizations



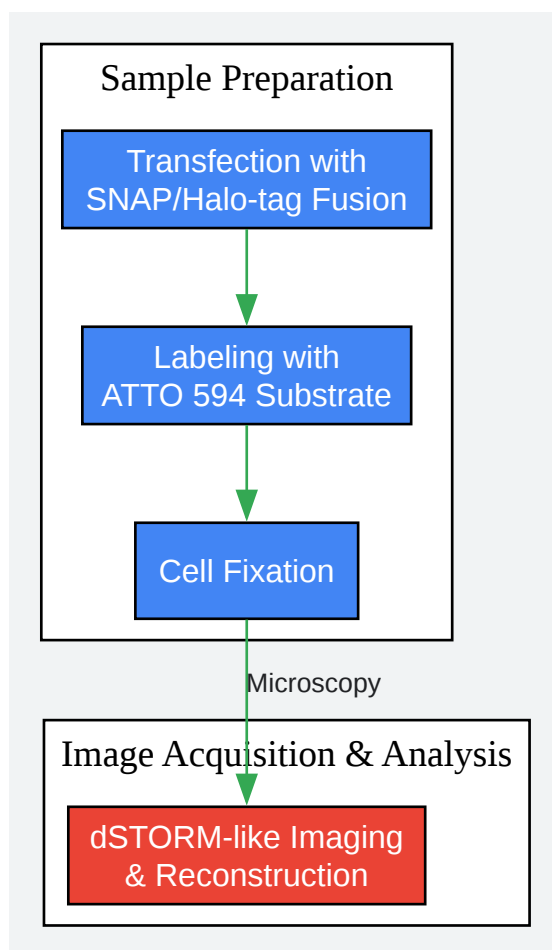
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Caption: Photoswitching mechanism of **ATTO 594** in dSTORM.



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Caption: General workflow for a dSTORM experiment.



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Caption: Workflow for PALM imaging using **ATTO 594** with self-labeling tags.

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